5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring, a pyrrole ring, and a nitrophenyl group. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Coupling Reactions: The benzimidazole and pyrrole intermediates can be coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using more cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzimidazole or pyrrole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology
Due to its structural features, the compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine
Industry
The compound may find applications in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The exact mechanism of action would depend on the specific biological activity being studied. Generally, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The benzimidazole ring is known to interact with DNA, while the pyrrole ring can interact with proteins.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and antiviral activities.
Pyrrole Derivatives: Known for their roles in pharmaceuticals and materials science.
Nitrophenyl Compounds: Often used in the synthesis of dyes and pigments.
Uniqueness
The combination of these three moieties in a single compound may result in unique biological activities and properties that are not observed in simpler compounds. This makes “5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-one” a compound of interest for further research and development.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-10-6-7-11(23(25)26)8-14(10)22-9-15(24)16(17(22)19)18-20-12-4-2-3-5-13(12)21-18/h2-8H,9,19H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGZXDRVYFPTNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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